N'-(3-chlorophenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(3-chlorophenyl)-N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O5S/c1-29-17-7-9-18(10-8-17)30(27,28)24-11-3-6-16(24)13-22-19(25)20(26)23-15-5-2-4-14(21)12-15/h2,4-5,7-10,12,16H,3,6,11,13H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJITPGLFAFWCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(3-chlorophenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxyphenylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using 4-methoxybenzenesulfonyl chloride under basic conditions.
Attachment of the Chlorophenyl Group: The 3-chlorophenyl group is introduced via a nucleophilic substitution reaction.
Formation of the Oxalamide Moiety: The final step involves the coupling of the intermediate with oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N'-(3-chlorophenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the aromatic rings.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced aromatic rings or desulfonylated products.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
N'-(3-chlorophenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N'-(3-chlorophenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-Chloro-N-phenyl-phthalimide ()
- Structural Similarities : Both compounds share a 3-chlorophenyl substituent.
- Key Differences : The target compound replaces the phthalimide isoindoline core with a pyrrolidine-sulfonamide-ethanediamide system.
- Functional Implications: 3-Chloro-N-phenyl-phthalimide is a monomer for polyimide synthesis, emphasizing thermal stability and polymer compatibility.
Data Comparison :
Property Target Compound 3-Chloro-N-phenyl-phthalimide Core Structure Pyrrolidine-sulfonamide-ethanediamide Isoindoline-dione Key Functional Groups Sulfonamide, ethanediamide Phthalimide, chloro Applications Pharmacological (hypothesized) Polymer synthesis
Piperidine-Based Analogues ()
- Structural Similarities : Both classes incorporate aromatic amines (e.g., 3-chlorophenyl) and sulfonamide/amide linkages.
- Key Differences :
- Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered). Smaller rings like pyrrolidine may increase steric hindrance and alter binding kinetics.
- Substituents : The target’s 4-methoxybenzenesulfonyl group contrasts with simpler benzyl or propionamide groups in piperidine analogues.
- Functional Implications :
- Piperidine derivatives (e.g., 1-(3-chlorophenyl)piperazine) are often explored for CNS activity due to their blood-brain barrier penetration.
- The target’s sulfonamide may enhance solubility, reducing CNS activity but improving peripheral target engagement.
- Synthetic Routes : Piperidine analogues use reductive amination (sodium triacetoxylborohydride) and acylation (propionyl chloride), whereas the target likely requires sulfonylation and ethanediamide coupling .
Sulfonamide-Containing Compounds ()
- Structural Similarities : Shared 4-methoxybenzenesulfonyl group (: chromen-2-yl sulfonamide; : bromo-pyrimidinyl sulfonamide).
- Key Differences :
- The target’s pyrrolidine-ethanediamide system replaces chromene or pyrimidine cores.
- Methoxy groups in sulfonamides modulate electron density, affecting reactivity and binding.
- Functional Implications :
- Synthetic Comparison : Sulfonamide formation via nucleophilic substitution (e.g., piperidine in ) is common, but the target’s pyrrolidine may require stereoselective synthesis .
N-Substituted Acetamides ()
- Key Differences :
- The target’s sulfonamide could enhance this via broader target affinity. Conformational flexibility in acetamides (dihedral angles 44.5°–77.5°) contrasts with the target’s rigid pyrrolidine, possibly reducing off-target interactions .
Data Tables
Table 1: Functional Group Impact on Properties
| Compound Type | Key Groups | Solubility | Bioactivity Hypothesis |
|---|---|---|---|
| Target Compound | Sulfonamide, ethanediamide | Moderate | Enzyme inhibition |
| 3-Chloro-N-phenyl-phthalimide | Phthalimide, chloro | Low | Polymer monomer |
| Piperidine Analogues | Amide, 3-chlorophenyl | Variable | CNS modulation |
| Chromen-2-yl Sulfonamide | Fluorophenyl, sulfonamide | Low | Anticancer |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N'-(3-chlorophenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide?
- Methodology : Synthesis requires multi-step protocols with precise control of reaction parameters. For example:
- Stepwise coupling : React the chlorophenyl intermediate with the pyrrolidine-methyl precursor under anhydrous conditions (e.g., dichloromethane or DMF as solvents) .
- Temperature control : Maintain reactions at 0–5°C during amide bond formation to minimize side reactions .
- Inert atmosphere : Use nitrogen or argon to protect reactive intermediates, especially sulfonyl-containing groups .
- Analytical validation : Confirm purity and structure via HPLC (>98% purity) and NMR (e.g., ¹H/¹³C for amide protons and sulfonyl group confirmation) .
Q. How do the functional groups in this compound influence its reactivity and stability?
- Critical groups :
- 4-Methoxybenzenesulfonyl : Enhances electrophilicity for nucleophilic substitution reactions; sensitive to hydrolysis under acidic/basic conditions .
- Pyrrolidine-methyl : Provides steric bulk, affecting conformational flexibility and binding interactions .
- Chlorophenyl moiety : Increases lipophilicity, impacting solubility and membrane permeability .
- Stability testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to assess hydrolytic susceptibility of the sulfonyl group .
Q. What analytical techniques are most effective for characterizing this compound?
- Primary methods :
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 2 ppm) .
- NMR spectroscopy : Use 2D COSY/HSQC to resolve overlapping signals from the pyrrolidine and chlorophenyl groups .
- X-ray crystallography : If crystalline, determine bond angles and stereochemistry of the pyrrolidine ring .
- Purity assessment : Pair reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at λmax ~255 nm .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound's biological activity?
- Key modifications :
- Pyrrolidine substitution : Introduce methyl or fluorine at the pyrrolidine 3-position to modulate steric/electronic effects .
- Sulfonyl group replacement : Compare with 4-fluoro- or 4-nitrobenzenesulfonyl analogs to enhance target binding .
- Biological assays :
- In vitro : Test against receptor/enzyme targets (e.g., GPCRs, kinases) using fluorescence polarization or SPR .
- In vivo : Assess pharmacokinetics (e.g., Cmax, t½) in rodent models with LC-MS/MS quantification .
Q. What computational strategies are effective for predicting this compound's interaction with biological targets?
- Docking and MD simulations :
- Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., cannabinoid receptors, as seen in structurally related compounds) .
- Run 100-ns MD simulations to evaluate stability of the sulfonyl-pyrrolidine moiety in the binding pocket .
Q. How can contradictory data on this compound's biological activity be resolved?
- Case example : Discrepancies in IC50 values across studies may arise from assay conditions (e.g., cell line variability, solvent effects).
- Resolution steps :
Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and vehicle controls (DMSO ≤0.1%) .
Dose-response validation : Repeat experiments with 8-point dilution series (n ≥ 3 replicates) .
Orthogonal assays : Confirm activity via functional (e.g., cAMP inhibition) and binding (radioligand displacement) assays .
Q. What strategies mitigate challenges in scaling up synthesis without compromising yield?
- Process optimization :
- Catalysis : Screen Pd/C or Ni catalysts for Suzuki-Miyaura coupling of chlorophenyl intermediates .
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for greener, scalable reactions .
- Quality control : Implement in-line FTIR to monitor reaction progression and minimize byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
